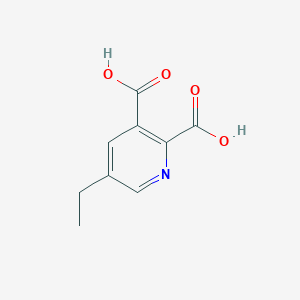

5-Ethylpyridine-2,3-dicarboxylic acid

Descripción

Contextualization within Pyridine (B92270) Carboxylic Acid Chemistry

Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. These compounds are fundamental building blocks in the synthesis of a wide array of functional materials and biologically active molecules, including pharmaceuticals and agrochemicals. mdpi.com The nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylate groups can act as donor sites, allowing for the formation of coordination complexes with metal ions. nih.govmdpi.com

5-Ethylpyridine-2,3-dicarboxylic acid is a specific member of this family, distinguished by the presence of an ethyl group at the 5-position and two adjacent carboxylic acid groups at the 2- and 3-positions. This substitution pattern influences the molecule's electronic properties and steric profile, which in turn dictates its reactivity and application. The synthesis of such substituted pyridine-2,3-dicarboxylic acids can be challenging, often involving multi-step processes or oxidation of corresponding quinoline (B57606) precursors. googleapis.comepo.org For instance, methods have been developed for the preparation of 5-ethyl-pyridine-2,3-dicarboxylic acid via the oxidation of 3-ethyl-8-hydroxyquinoline. epo.org

Significance of Dicarboxylic Acid Functionality in Pyridine Systems

The dicarboxylic acid functionality is crucial to the chemical utility of pyridine systems. Ligands derived from pyridine dicarboxylic acids are widely used as building blocks for creating metal-coordination polymers (MCPs) and metal-organic frameworks (MOFs). acs.orgrsc.org The combination of the pyridine nitrogen and the two carboxylate groups provides a versatile O,N,O-tridentate pincer ligand. mdpi.com This arrangement allows for various coordination modes—including monodentate, bidentate, and bridging—which facilitates the construction of diverse and complex supramolecular architectures. nih.govacs.org

The specific positioning of the carboxyl groups at the 2- and 3-positions in this compound enables the formation of stable chelate rings with metal centers. acs.org Research on related pyridine-2,3-dicarboxylate systems has demonstrated their ability to form coordination polymers with interesting structural motifs, such as two-dimensional layers that interpenetrate to form three-dimensional frameworks. rsc.orgresearchgate.net These frameworks can exhibit properties like photoluminescence, making them subjects of interest for materials science applications. researchgate.net The formation of these structures is often guided by the coordination preferences of the specific metal ion used. acs.org

Overview of Current Research Trajectories for this compound

Current research involving this compound is predominantly focused on its application as a crucial intermediate in the synthesis of high-value chemical products. Its most notable role is in the agrochemical industry. The compound itself is a precursor to its diethyl ester, Diethyl 5-ethylpyridine-2,3-dicarboxylate, which is a key intermediate in the manufacture of imidazolinone herbicides, such as imazethapyr. cymitquimica.compharmaffiliates.comchemicalbook.com Consequently, much of the research has been directed towards optimizing the synthesis of its ester derivative. google.com

The synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate can be achieved through various routes, including the reaction of alpha-chloro methyl-oxalacetic ester and 2-ethyl acrolein with ammonium (B1175870) acetate (B1210297) as the nitrogen source. google.com The subsequent hydrolysis of this ester yields the parent this compound. prepchem.comchem-iso.com

Beyond agrochemicals, the diethyl ester of this compound is also explored as a precursor in pharmaceutical synthesis and organic chemistry. chem-iso.com It serves as a building block for potential kinase inhibitors and antiviral agents and can be used as a ligand precursor in cross-coupling reactions. chem-iso.com While direct research into MOFs or coordination polymers using this compound as the primary ligand is less documented than for other pyridine dicarboxylic acids, its structural features suggest it is a candidate for such applications, representing a potential avenue for future investigation. rsc.orgrsc.org

Table 2: Data for Diethyl 5-ethylpyridine-2,3-dicarboxylate (Key Intermediate)

| Property | Value | Source |

|---|---|---|

| CAS Number | 105151-39-1 | chemicalbook.comalfa-chemistry.com |

| Molecular Formula | C₁₃H₁₇NO₄ | alfa-chemistry.comcymitquimica.com |

| Molecular Weight | 251.28 g/mol | alfa-chemistry.comcymitquimica.com |

| Appearance | Clear Light Yellow to Yellow Oil | pharmaffiliates.com |

| Synonyms | Diethyl 5-ethylquinolinate | cymitquimica.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-ethylpyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-5-3-6(8(11)12)7(9(13)14)10-4-5/h3-4H,2H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAVBTGOXNGCJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(N=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029072 | |

| Record name | 5-Ethyl-2,3-pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102268-15-5 | |

| Record name | 5-Ethyl-2,3-pyridinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102268-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethylquinolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102268155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Ethyl-2,3-pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ETHYLQUINOLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC57WU0X05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Approaches for 5 Ethylpyridine 2,3 Dicarboxylic Acid

Direct Synthetic Routes to 5-Ethylpyridine-2,3-dicarboxylic Acid

Direct synthesis of this compound is primarily achieved through multi-step processes that involve the creation and subsequent modification of precursors, or the oxidation of more complex heterocyclic systems.

Condensation Reactions Utilizing Ethyl Acetoacetate (B1235776) and Pyridine-2,3-dicarboxylic Acid

The direct functionalization of pyridine-2,3-dicarboxylic acid via a condensation reaction with a reagent like ethyl acetoacetate to introduce a 5-ethyl group is not a commonly reported synthetic strategy in the reviewed literature. Condensation reactions, such as the Hantzsch pyridine (B92270) synthesis, are fundamental to forming pyridine rings from acyclic components rather than functionalizing an existing pyridine core. wikipedia.orgorganic-chemistry.org This approach typically involves the reaction of a β-ketoester (like ethyl acetoacetate), an aldehyde, and a nitrogen source to construct a dihydropyridine (B1217469) ring, which is then oxidized. wikipedia.orgorganic-chemistry.org

Multi-step Synthesis via Functional Group Introduction and Transformation

A prevalent and efficient route to this compound involves a two-step process: the synthesis of its diethyl ester derivative, followed by hydrolysis. This functional group transformation is a key concluding step in many synthetic strategies.

The hydrolysis of Diethyl 5-ethylpyridine-2,3-dicarboxylate to the target diacid is typically performed under basic conditions followed by acidification. In one detailed procedure, the diethyl ester is refluxed with an aqueous sodium hydroxide (B78521) solution. prepchem.com After the reaction, the mixture is cooled and the aqueous layer containing the disodium (B8443419) salt is separated and subsequently acidified, often with sulfuric acid, to a specific pH to precipitate the final product. prepchem.comepo.org This acidification is carefully controlled, with the mixture cooled to maximize the crystallization and recovery of the white crystalline product. prepchem.com The crude product can be further purified by recrystallization from a suitable solvent mixture like acetone (B3395972) and n-hexane to achieve a high degree of purity. prepchem.com

Pyridine Ring Functionalization Approaches (e.g., Alkylation, Carboxylation)

Syntheses that rely on the sequential alkylation and carboxylation of a simpler pyridine ring to arrive at this compound are not the primary methods described in scientific literature. The more dominant strategies involve constructing the pyridine ring with the required substituents already incorporated from acyclic precursors or through the chemical transformation of a fused-ring system like quinoline (B57606). epo.orgbaranlab.org These ring-construction reactions and oxidative cleavage methods offer more direct and higher-yielding pathways to the complexly substituted target molecule. baranlab.org

Nitric Acid Oxidation of Quinoline Precursors with Improved Yields

The oxidation of substituted quinoline precursors represents a significant pathway for synthesizing pyridine-2,3-dicarboxylic acids. Specifically, this compound can be prepared by the oxidation of 3-ethyl-8-hydroxyquinoline. epo.orggoogle.com

Early reports indicated that the oxidation of 3-ethyl-8-hydroxyquinoline (itself prepared via a Skraup reaction) with nitric acid produces 5-ethyl-pyridine-2,3-dicarboxylic acid in a 40% yield. epo.orggoogle.com However, this method has been described as potentially hazardous and can result in low yields due to decarboxylation. googleapis.com Research has explored improving these oxidative methods. One patented approach involves the oxidation of 8-substituted-quinolines with hydrogen peroxide in the presence of an aqueous base, which is surprising given the normal instability of hydrogen peroxide under such conditions. epo.org Another patent describes the use of nitric acid in the presence of a manganese catalyst for the oxidation of 3-substituted-8-hydroxyquinolines. epo.org While detailed results for the ethyl-substituted variant with the catalyst were not provided, the general procedure involves adding the quinoline precursor to a mixture of 70% nitric acid and a catalytic amount of manganese at elevated temperatures (80°-100°C). epo.org

| Quinoline Precursor | Oxidizing Agent | Conditions/Catalyst | Yield | Reference |

|---|---|---|---|---|

| 3-Ethyl-8-hydroxyquinoline | Nitric Acid | Standard conditions | 40% | epo.org, google.com |

| 3-Ethyl-8-hydroxyquinoline | Hydrogen Peroxide | Aqueous NaOH or KOH | Described as an improved method | epo.org |

| 3-Substituted-8-hydroxyquinolines | Nitric Acid (70%) | Manganese catalyst, 80°-100°C | Data provided for methyl analog (59-73%) | epo.org |

Precursor Synthesis and Derivatization Strategies for this compound

The synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate is a critical step, as this compound is the immediate precursor to the final diacid via hydrolysis. It is also an important organic intermediate in its own right for the production of dyes, medicines, and pesticides. asianpubs.org

Synthesis of Diethyl 5-Ethylpyridine-2,3-dicarboxylate

Several effective methods have been developed for the synthesis of this key diester precursor, generally involving a cyclocondensation reaction. A common approach involves reacting an α,β-unsaturated aldehyde or its equivalent with a β-keto ester derivative and a nitrogen source.

One of the most efficient and environmentally improved methods uses ammonium (B1175870) acetate (B1210297) as the nitrogen source. asianpubs.org In this process, 2-chloro-3-oxo-succinic acid diethyl ester (itself formed from diethyl oxalate (B1200264) and ethyl chloroacetate) is reacted with 2-ethyl acrolein in the presence of ammonium acetate and ethanol (B145695). asianpubs.org Optimization of the reaction conditions—specifically a molar ratio of the chloro-oxo-succinate to 2-ethyl acrolein to ammonium acetate of 1:1.2:2.5 at 80°C for 5 hours—can lead to yields as high as 96.8%. asianpubs.org This method is favored for its high yield and reduced environmental impact compared to older techniques. asianpubs.org

Another established method utilizes ammonium sulfamate (B1201201) as the nitrogen source. A mixture of ethacrolein (2-ethyl acrolein), diethyl 3-chloro-2-oxo-butanedioate, and ammonium sulfamate is refluxed in ethanol. prepchem.com After an extended reaction time of 15 hours, the product is isolated and purified by column chromatography to yield the target diester as an oil in 75% yield. prepchem.com

A third approach involves a two-step process starting from a 2,3-dihalomaleic acid ester. google.com This ester is first reacted with ammonia (B1221849) to form a 2-amino-3-halomaleic acid ester. In the second step, this intermediate is reacted with an α,β-unsaturated aldehyde, such as ethyl acrolein, in the presence of a catalyst to yield the final product. For instance, reacting diethyl aminochloromaleate with ethyl acrolein in ethanol with pyridine and acetic acid at reflux gives diethyl 5-ethylpyridine-2,3-dicarboxylate in 80% yield. google.com

| Key Reactants | Nitrogen Source | Solvent | Reported Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-3-oxo-succinic acid diethyl ester, 2-Ethyl acrolein | Ammonium Acetate | Ethanol | 96.8% | asianpubs.org |

| Diethyl 3-chloro-2-oxo-butanedioate, Ethacrolein | Ammonium Sulfamate | Ethanol | 75% | prepchem.com |

| Diethyl aminochloromaleate, Ethyl acrolein | (from precursor) | Ethanol | 80% | google.com |

| Diethyl α-chlorooxalacetate, 2-Ethyl-2-propenal | Ammonium Acetate | Glass autoclave (no solvent) | 71% | googleapis.com |

Derivatization for Enhanced Reactivity and Specific Applications

This compound is often derivatized to enhance its reactivity for subsequent synthetic steps or to create molecules with specific biological activities. A primary derivatization is the formation of its diester, diethyl 5-ethylpyridine-2,3-dicarboxylate, which serves as a key intermediate for imidazolinone herbicides. asianpubs.orgchemicalbook.com

Another significant derivative is 5-ethyl-pyridine-2,3-dicarboxylic acid anhydride (B1165640). This cyclic anhydride is prepared from the corresponding diester. The process involves the hydrolysis of the diester using a base such as sodium hydroxide to form the diacid salt. google.com After removing the alcohol byproduct, the diacid is formed by acidification. The diacid is then treated with an alkanoic anhydride, like acetic anhydride, often in the presence of a catalytic amount of an aprotic basic amine such as pyridine or triethylamine, to yield the cyclic anhydride. google.com This anhydride is a valuable, reactive intermediate for the synthesis of various agrochemicals. google.comepo.org

The Hantzsch synthesis, a multicomponent reaction used to form pyridine rings, initially produces a dihydropyridine derivative. wikipedia.orgchemeurope.com This intermediate must be oxidized in a subsequent step to form the aromatic pyridine ring, representing another form of derivatization that is integral to the synthesis itself. wikipedia.orgorganic-chemistry.org

Purification and Isolation Techniques in this compound Synthesis

The purification and isolation of this compound and its derivatives are critical steps to ensure the quality and purity of the final product. The methods employed vary depending on whether the target compound is the free acid or its ester.

For the isolation of This compound , a common procedure involves the hydrolysis of its corresponding diethyl ester. prepchem.com The reaction is typically carried out by refluxing the ester with an aqueous solution of sodium hydroxide. prepchem.com After hydrolysis, the reaction mixture is cooled, and the organic solvent layer (e.g., toluene) is separated. The aqueous layer containing the disodium salt is then carefully acidified, for example with sulfuric acid, to a specific pH (e.g., 1.8). epo.orgprepchem.com This acidification protonates the carboxylate groups, causing the less soluble dicarboxylic acid to precipitate out of the solution as white crystals. These crystals are then collected by filtration, washed with cold water to remove residual salts and acid, and dried under reduced pressure. epo.orgprepchem.com For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a mixture of acetone and n-hexane. prepchem.com

For the purification of diethyl 5-ethylpyridine-2,3-dicarboxylate , which is often an oil, different techniques are used. prepchem.compharmaffiliates.com Following the synthesis, the reaction solvent is typically removed under reduced pressure. The resulting residue can be taken up in a water-immiscible organic solvent like ethyl acetate or toluene (B28343). asianpubs.orgprepchem.com This organic solution is then washed with water to remove water-soluble impurities and salts until the washings are neutral. asianpubs.org After drying the organic phase over an agent like magnesium sulfate, the solvent is evaporated to yield the product. google.com For a higher degree of purification, the crude oil can be subjected to column chromatography on silica (B1680970) gel, using an eluent such as a hexane-ethyl acetate mixture to separate the target ester from byproducts. prepchem.com

Recrystallization Methods

Recrystallization is a fundamental technique for the purification of solid organic compounds. This process relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a suitable hot solvent and then allowing it to cool, the desired compound crystallizes out, leaving impurities behind in the solution.

In the synthesis of this compound, a specific recrystallization protocol has been documented to enhance the purity of the final product. prepchem.com Following initial isolation as white crystals, the compound can be further purified using a mixed solvent system. prepchem.com The selection of an appropriate solvent or solvent system is paramount for effective recrystallization, aiming for high solubility at elevated temperatures and low solubility at cooler temperatures.

One reported method involves the use of a mixture of acetone and n-hexane. prepchem.com This solvent combination allows for the dissolution of this compound upon heating, and subsequent cooling facilitates the formation of purer crystals. prepchem.com The effectiveness of this recrystallization is evidenced by the change in the melting point of the compound. The melting point of the initially obtained crystals was recorded at 154° to 156°C (with decomposition), which, after recrystallization from the acetone and n-hexane mixture, was refined to a sharper range of 156.5°C to 157.5°C (with decomposition). prepchem.com

Another approach to purification involves precipitation from an aqueous solution, which can be considered a form of crystallization. In one synthetic route, after acidification of the reaction mixture to a pH of 1.8, the resulting slurry containing this compound is cooled to 10°C and held for 30 minutes before being filtered and washed with cold water. epo.org This process yields a product with a purity of 97.6%. epo.org

Table 1: Recrystallization Data for this compound

| Purification Stage | Solvent System | Initial Melting Point (°C) | Final Melting Point (°C) | Purity | Reference |

| Post-synthesis | Acetone/n-hexane | 154-156 (decomposed) | 156.5-157.5 (decomposed) | Not specified | prepchem.com |

| Post-synthesis | Water (via pH adjustment) | Not specified | Not specified | 97.6% | epo.org |

Separation Techniques (e.g., Water and Toluene Layer Separation)

In many synthetic pathways for this compound, the reaction is carried out in a multiphasic system, often involving an aqueous phase and an organic solvent such as toluene. This necessitates a separation step to isolate the product, which is typically present as a salt in the aqueous layer following hydrolysis of an ester precursor.

A common strategic approach involves the hydrolysis of 5-ethyl-2,3-diethoxycarbonylpyridine using an aqueous solution of a base, such as sodium hydroxide, in the presence of toluene. prepchem.com The reaction mixture is heated under reflux, and upon completion, it is cooled to room temperature. prepchem.com This cooling period allows the mixture to stand and separate into distinct aqueous and toluene layers. prepchem.com The disodium salt of this compound, being ionic, is soluble in the aqueous layer, while unreacted starting materials and nonpolar by-products remain in the toluene layer. The layers can then be separated, and the aqueous layer containing the desired product is carried forward for acidification and subsequent isolation. prepchem.com

Another documented procedure involves the workup of a reaction mixture where, after the removal of a primary solvent like ethanol, toluene is added to the residue. google.com The subsequent addition of a small amount of water creates a two-phase system that facilitates the separation of solid salts by filtration. google.com The filtrate, containing the desired product, can then undergo further purification steps. google.com

The principle of using a water-toluene system for separation is effective due to the differing solubilities of the components involved. Toluene serves as a suitable organic solvent to dissolve nonpolar organic compounds, while the aqueous layer dissolves the ionic salt of the carboxylic acid. This liquid-liquid extraction is a crucial step for the purification of the final product.

Table 2: Water and Toluene Layer Separation in the Synthesis of this compound

| Precursor | Reaction Step | Solvent System | Product Location | Separation Outcome | Reference |

| 5-ethyl-2,3-diethoxycarbonylpyridine | Hydrolysis with NaOH | Water and Toluene | Aqueous layer (as disodium salt) | Separation of the aqueous layer containing the product from the toluene layer containing impurities. | prepchem.com |

| Reaction residue after ethanol removal | Post-reaction workup | Toluene and Water | Filtrate | Removal of solid salts by filtration from the two-phase liquid mixture. | google.com |

Coordination Chemistry and Metal Organic Frameworks Mofs Involving 5 Ethylpyridine 2,3 Dicarboxylic Acid

5-Ethylpyridine-2,3-dicarboxylic Acid as a Chelating Ligand

This compound (H₂EPDA) functions as an effective chelating ligand, a molecule that can form several bonds to a single metal ion. The arrangement of a nitrogen atom on the pyridine (B92270) ring and an oxygen atom from the adjacent carboxylic group at the 2-position enables the formation of a stable five-membered chelate ring with a metal center. This bidentate chelating behavior is a common feature for pyridine-2,3-dicarboxylic acid and its derivatives. researchgate.netijcm.ir

In its coordination complexes, the H₂EPDA molecule typically deprotonates to form the 5-ethyl-pyridine-2,3-dicarboxylate (EPDA²⁻) or the monoprotonated (HEPDA⁻) anion. The EPDA²⁻ anion can exhibit various coordination modes. For instance, in lanthanide complexes involving the related 5-methylpyridine-2,3-dicarboxylic acid, the ligand chelates to a metal ion via the pyridine nitrogen and a 2-carboxylate oxygen atom. tandfonline.com Simultaneously, the remaining carboxylate groups can bridge to other metal ions, leading to the formation of higher-dimensional structures. tandfonline.com This versatile binding capacity makes H₂EPDA a valuable building block, or tecton, for assembling diverse and complex metal-organic architectures. rsc.org

Formation of Coordination Polymers with Transition Metal Ions

The ability of this compound to bridge metal centers leads to the formation of coordination polymers, which are extended networks of metal ions linked by organic ligands. The final structure of these polymers is influenced by several factors, including the coordination preference of the metal ion, the flexibility of the ligand, and the presence of other ancillary or coligands. nih.govnih.gov

While specific research on Nickel(II) coordination polymers constructed exclusively with this compound is not extensively detailed in the provided results, the behavior of Ni(II) with similar pyridine-dicarboxylate and other angular dicarboxylate ligands provides significant insight. Generally, Ni(II) ions form six-coordinate complexes with an octahedral geometry. nih.govmdpi.com

In polymers constructed with related ligands, Ni(II) centers are often linked into one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. nih.govepa.gov For example, the reaction of Ni(II) salts with angular dicarboxylic acids and flexible bis-pyridyl ligands results in a variety of structural motifs, from 2D layers to interpenetrated 3D frameworks. nih.govmdpi.com The structural diversity is highly dependent on the flexibility and donor atom positions of the ligands involved. nih.gov The coordination environment around the Ni(II) ion typically involves nitrogen atoms from the pyridyl ligands and oxygen atoms from the carboxylate groups and often includes coordinated water molecules. mdpi.comepa.gov

Table 1: Examples of Structural Features in Ni(II) Coordination Polymers with Related Ligands

| Complex Formula (Example) | Ligands | Structural Dimensionality | Topology |

|---|---|---|---|

| {[Ni(L1)(OBA)(H₂O)]·H₂O}n | L1 = N,N'-bis(3-pyridylmethyl)oxalamide, H₂OBA = 4,4-oxydibenzoic acid | 2D | 2,4L2 |

| {[Ni(L2)(OBA)]·C₂H₅OH}n | L2 = N,N'-bis(4-pyridylmethyl)oxalamide, H₂OBA = 4,4-oxydibenzoic acid | 3D (polycatenated 2D nets) | sql |

Data sourced from a study on Ni(II) coordination polymers with bis-pyridyl-bis-amide and angular dicarboxylate ligands. nih.govmdpi.com

Similar to nickel, the direct synthesis of Copper(II) coordination polymers with this compound is not the primary focus of the available search results. However, extensive research on Cu(II) complexes with other pyridine carboxylates and related ligands demonstrates their potential. Copper(II) ions are known for their flexible coordination geometry, which can lead to a wide array of structural types, including discrete dinuclear units and extended 1D, 2D, or 3D polymers. nih.govmdpi.com

For instance, using the parent pyridine-2,3-dicarboxylic acid (H₂pydc) and a flexible bis(4-pyridyl)propane (bpp) coligand, a coordination polymer with the formula [Cu(2,3-pydc)(bpp)]·2.5H₂O has been synthesized. researchgate.netrsc.org In this structure, the Cu(II) ions act as 4-connected nodes, forming 2D layers that interpenetrate to create a 3D framework. researchgate.netrsc.org The coordination environment of Cu(II) in such polymers often involves N,O-chelation from the pyridinedicarboxylate ligand. researchgate.net The use of different coligands or reaction conditions can significantly alter the resulting architecture. mdpi.com

The assembly of this compound (H₂EPDA) with Zinc(II) ions has been successfully demonstrated, leading to the formation of robust metal-organic frameworks (MOFs). Solvothermal reactions involving Zn(II) acetate (B1210297), H₂EPDA, and various dipyridyl-type coligands have yielded a series of MOFs with distinct structural features. rsc.org

The inclusion of dipyridyl-type coligands as pillars or secondary linkers is a common strategy to increase the dimensionality and control the topology of MOFs. In the case of the Zn(II)-H₂EPDA system, coligands such as 1,3-di(4-pyridyl)propane (bpp), 1,2-di(4-pyridyl)ethylene (bpe), and 1,2-bi(4-pyridyl)ethane (bpa) have been used to construct 3D frameworks. rsc.org

A study reported three such MOFs:

{[Zn₂(EPDA)₂(bpp)₂]·(H₂O)}n (1)

[Zn₃(EPDA)₂(HEPDA)₂(bpe)]n (2)

[Zn₃(EPDA)₂(HEPDA)₂(bpa)]n (3) rsc.org

In complex 1 , the bpp coligand links Zn(II) centers to form a 2D layer, which then interpenetrates with other layers to create a complex 3D framework. rsc.org In complexes 2 and 3 , the bpe and bpa molecules act as pillars, connecting infinite zinc carboxylate layers to generate 3D frameworks with a pcu topology. rsc.org This demonstrates the crucial role of the dipyridyl coligand in directing the final architecture.

The flexibility of the dipyridyl coligand plays a significant role in the assembly of the final coordination network. rsc.org The conformational freedom of the ligand can accommodate different spatial arrangements, leading to diverse structural outcomes. rsc.org

In the Zn(II)-H₂EPDA system, the difference between the more rigid bpe ligand and the more flexible bpa and bpp ligands leads to distinct framework topologies. rsc.org For instance, the structure of complex 1 , using the flexible bpp ligand, is a rare 2D → 3D interpenetrated framework with a novel layer motif. rsc.org In contrast, complexes 2 and 3 , which use the bpe and bpa pillars, are structurally very similar to each other, forming 3D frameworks based on trinuclear zinc clusters as 6-connected nodes. rsc.org This highlights that the degree of flexibility in the dipyridyl molecule is a key parameter for controlling the assembly of diversified coordination networks. rsc.org

Table 2: Structural Details of Zn(II)-H₂EPDA Metal-Organic Frameworks

| Complex | Dipyridyl Coligand | Formula | Key Structural Feature | Topology |

|---|---|---|---|---|

| 1 | 1,3-di(4-pyridyl)propane (bpp) | {[Zn₂(EPDA)₂(bpp)₂]·(H₂O)}n | 2D → 3D interpenetrated framework | (3.6⁴.8)(3².6.7².8) |

| 2 | 1,2-di(4-pyridyl)ethylene (bpe) | [Zn₃(EPDA)₂(HEPDA)₂(bpe)]n | 3D pillared-layer framework | pcu |

| 3 | 1,2-bi(4-pyridyl)ethane (bpa) | [Zn₃(EPDA)₂(HEPDA)₂(bpa)]n | 3D pillared-layer framework | pcu |

Data sourced from a study on three Zn(II) metal–organic frameworks assembled from 5-ethyl-pyridine-2,3-dicarboxylate and dipyridyl-type coligands. rsc.org

Applications of this compound in MOF Development

Design of Breathable Microporous MOFs

The unique architecture of this compound, featuring a pyridine ring functionalized with both an ethyl group and two adjacent carboxylic acid moieties, provides a combination of rigidity and flexibility. This, in conjunction with other components, allows for the construction of frameworks that can respond to environmental changes, such as the presence or absence of guest molecules like solvents.

Research Findings on a Breathable MOF System

Detailed investigations into MOFs incorporating this ligand have revealed significant structural dynamics. One notable example involves a MOF synthesized solvothermally using this compound in combination with a secondary linker, 1,2-bi(4-pyridyl)ethane (bpa). acs.org

| Component | Chemical Name | Role in MOF Structure |

| Primary Ligand | This compound | Forms the core coordination environment with the metal center, contributing to the framework's porosity and potential for flexibility. |

| Secondary Ligand | 1,2-bi(4-pyridyl)ethane (bpa) | Acts as a pillar or spacer between primary layers, influencing the dimensionality and dynamic nature of the final structure. |

| Metal Ion | Not specified in the reference, but typically a transition metal (e.g., Zn, Cu, Mn). | Serves as the coordination center, forming nodes that connect the organic linkers into a porous network. |

The resulting framework was analyzed using X-ray diffraction and thermogravimetric analysis (TGA) to probe its structural response to guest removal. acs.org The research confirmed a reversible dehydration-rehydration process. This transition is accompanied by a distinct contraction and subsequent expansion of the MOF's pores, a hallmark of a "breathing" material. acs.org This behavior underscores the successful design of a flexible framework where the structural integrity is maintained despite significant changes in cell volume.

Further research has explored the use of this compound (abbreviated as EPDA) in the formation of other coordination polymers. For instance, manganese-based coordination polymers have been synthesized where EPDA is a key component. researchgate.net Characterization of these materials through techniques including IR and UV/Vis spectroscopy, elemental analysis, PXRD, and single-crystal X-ray diffraction has provided a deeper understanding of how this ligand coordinates with metal centers. researchgate.net

Additionally, the ligand has been employed as a functional bridge in the creation of luminescent hybrid materials. researchgate.net In these systems, the photophysical properties were investigated, revealing that the triplet state energy of the modified this compound is well-matched with the emissive energy level of terbium (Tb³⁺) ions, leading to materials with strong fluorescence. researchgate.net While not directly focused on porosity, this work highlights the electronic properties and versatility of the ligand in creating functional advanced materials. researchgate.net

The collective findings from these studies emphasize the utility of this compound in designing sophisticated MOFs with dynamic and functional properties.

Organic Reactivity and Transformations of 5 Ethylpyridine 2,3 Dicarboxylic Acid

Reactions Involving Carboxylic Acid Groups

The two carboxylic acid groups at the C2 and C3 positions are the primary sites of reactivity in 5-ethylpyridine-2,3-dicarboxylic acid. These groups can undergo a variety of classical transformations typical of carboxylic acids.

Anhydride (B1165640) Formation: Due to the ortho positioning of the two carboxylic acid groups, this compound readily undergoes intramolecular dehydration to form the corresponding cyclic anhydride, 5-ethyl-furo[3,4-b]pyridine-5,7-dione. This reaction is commonly achieved by heating the dicarboxylic acid with a dehydrating agent such as acetic anhydride or thionyl chloride. google.comchemicalbook.com For instance, heating pyridine-2,3-dicarboxylic acid with acetic anhydride at 115°C is a known method for preparing the parent anhydride. The formation of this anhydride is a crucial step in the synthesis of various derivatives, as the anhydride is more reactive towards nucleophiles than the diacid itself. epo.org

Esterification: The carboxylic acid groups can be converted into esters through reactions with alcohols under acidic conditions. The synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate, a key derivative, is accomplished through Fischer esterification. This process typically involves reacting the dicarboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). libretexts.org Alternatively, the diethyl ester can be synthesized by reacting the dicarboxylic acid with diethyl malonate in the presence of sodium hydroxide (B78521) and piperidine. google.com

Amide Formation: Amides are synthesized from this compound, generally proceeding through a more reactive intermediate like the corresponding anhydride or acid chloride. wikipedia.orggoogle.com The anhydride reacts with primary or secondary amines to yield a mono-amide carboxylic acid (an amic acid), which can then be cyclized. epo.orglibretexts.org A prominent example is the reaction of 5-ethylpyridine-2,3-dicarboxylic anhydride with 2-amino-2,3-dimethylbutanamide or its nitrile precursor, which forms a 2-carbamoylnicotinic acid derivative. google.comgoogle.com This intermediate is pivotal for the synthesis of imidazolinone herbicides. Direct conversion of the carboxylic acid to an amide can be challenging as the basic amine can deprotonate the acid, forming an unreactive carboxylate salt. rsc.org To overcome this, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid for direct reaction with an amine. rsc.org

Decarboxylation: The removal of one or both carboxylic acid groups can be achieved under specific conditions. For example, early chemical literature describes the decarboxylation of β-ethylpyridine-2,3-carboxylic acid by distillation over calcium hydroxide to produce β-ethylpyridine. wikipedia.org This type of reaction highlights a method to selectively modify the pyridine (B92270) scaffold after its initial synthesis.

Table 1: Summary of Reactions of Carboxylic Acid Groups

| Reaction Type | Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Anhydride Formation | Acetic anhydride, heat | Cyclic Anhydride | google.comepo.org |

| Esterification | Ethanol, H₂SO₄ (catalyst) | Diethyl Ester | libretexts.org |

Pyridine Ring Reactivity and Functionalization

The reactivity of the pyridine ring in this compound is significantly influenced by the electronic effects of its substituents.

Electrophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack. researchgate.netuoanbar.edu.iq This deactivation is further intensified by the two electron-withdrawing carboxylic acid groups. uoanbar.edu.iq Consequently, electrophilic substitution reactions like nitration or halogenation are difficult and require harsh conditions. gcwgandhinagar.comyoutube.com If substitution does occur, it is predicted to happen at the C-4 position, which is the least deactivated position available.

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions. researchgate.netuoanbar.edu.iqwikipedia.org While no specific examples for this compound are readily available, the parent quinolinic acid and other activated pyridines undergo such reactions. libretexts.org The presence of strong electron-withdrawing groups is a key prerequisite for SNAr reactions on aromatic rings. masterorganicchemistry.com

N-Oxidation: The lone pair of electrons on the pyridine nitrogen atom is available for reaction with electrophiles without disrupting the aromatic system. wikipedia.org Reaction with a peroxy acid, such as peroxycarboxylic acid, leads to the formation of the corresponding this compound N-oxide. epo.orgresearchgate.net This transformation can alter the reactivity of the ring, potentially activating it for different types of functionalization. gcwgandhinagar.com

Role as a Building Block in Complex Molecule Synthesis

This compound is a crucial building block in the chemical industry, most notably for the synthesis of a class of potent herbicides known as imidazolinones. researchgate.netfao.org Its structure provides the necessary pyridine core onto which the characteristic imidazolinone ring can be constructed.

The primary example is the synthesis of Imazethapyr, a widely used selective herbicide. google.comresearchgate.net The synthetic pathway commences with the conversion of this compound into its cyclic anhydride. google.comepo.org This activated intermediate then reacts with an appropriate aminocarboxamide or aminonitrile, such as 2-amino-2,3-dimethylbutanamide, in a nucleophilic acyl substitution reaction. google.comgoogle.com This step forms a crucial 2-carbamoylnicotinic acid intermediate. Subsequent base-catalyzed intramolecular cyclization and dehydration of this intermediate yield the final imidazolinone ring fused to the pyridine core, resulting in the herbicidal molecule. google.com This synthetic route demonstrates the compound's value in providing the foundational scaffold for more complex, biologically active molecules.

Derivatization for Specific Synthetic Targets

The strategic derivatization of this compound is central to its application in multi-step syntheses. The transformations are designed to create reactive intermediates tailored for subsequent reaction steps, ultimately leading to a specific target molecule.

The synthesis of Imazethapyr serves as a prime case study for targeted derivatization. google.comfao.orgredalyc.orgscielo.org.co The initial dicarboxylic acid is not typically used directly in the key bond-forming steps with the amine component. Instead, it is first converted to a more reactive derivative.

Table 2: Key Derivatives in Imazethapyr Synthesis

| Derivative | Precursor | Purpose | Reference(s) |

|---|---|---|---|

| 5-Ethyl-furo[3,4-b]pyridine-5,7-dione | This compound | Activated intermediate for amide formation | google.comepo.org |

| Diethyl 5-ethylpyridine-2,3-dicarboxylate | This compound | Precursor for cyclization reactions | uoanbar.edu.iqnih.gov |

| 2-Carbamoylnicotinic Acid Intermediate | 5-Ethyl-furo[3,4-b]pyridine-5,7-dione | Precursor for imidazolinone ring formation | google.comgoogle.com |

The term "midazolinylpyridinecarboxylic acid" refers to the core structure of imidazolinone herbicides like Imazethapyr, which is an imidazoline (B1206853) ring fused to a nicotinic acid (pyridine-3-carboxylic acid) backbone. The synthesis involves the reaction of a derivative of this compound with an appropriate amine, followed by cyclization.

One documented pathway begins with the diethyl ester, Diethyl 5-ethylpyridine-2,3-dicarboxylate. uoanbar.edu.iqnih.gov This ester is a key reagent for the preparation of the target midazolinylpyridinecarboxylic acid structure via reaction with an aminobutyramide. uoanbar.edu.iqnih.gov

A more detailed synthetic route described in patents involves the initial formation of 5-ethylpyridine-2,3-dicarboxylic anhydride from the diacid. google.comepo.org This anhydride is then reacted with 2-amino-2,3-dimethylbutanamide (an aminobutyramide derivative) or 2-amino-2,3-dimethylbutyronitrile. google.comgoogle.com The reaction with the aminonitrile, for example, proceeds at low temperature to form 2-[(1-cyano-1,2-dimethylpropyl)-carboxamido]-5-ethylnicotinic acid. google.com This intermediate contains the complete carbon and nitrogen skeleton required. The final step is a base-promoted cyclization. Treatment with a base like sodium hydroxide first hydrolyzes the nitrile group to an amide and then catalyzes the intramolecular condensation between the newly formed amide and the adjacent ester or carboxylic acid group, forming the five-membered imidazolinone ring and yielding the final product, Imazethapyr. google.comgoogle.com

Computational and Theoretical Investigations of 5 Ethylpyridine 2,3 Dicarboxylic Acid

Molecular Electrostatic Potential (MEP) Analysis (Referencing Dicarboxylic Acid Analogs)

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. proquest.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red to yellow) are susceptible to electrophilic attack, while areas of positive potential (blue) indicate sites for nucleophilic attack.

For 5-Ethylpyridine-2,3-dicarboxylic acid, the MEP surface is expected to show distinct regions of high and low potential, analogous to other pyridine (B92270) carboxylic acids. proquest.comnih.govresearchgate.net The nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylic acid groups are anticipated to be the most electron-rich regions, displaying a strong negative electrostatic potential. proquest.comnih.gov These sites are the primary centers for electrophilic interactions, including hydrogen bonding. proquest.com Conversely, the hydrogen atoms of the carboxylic acid groups will exhibit a strong positive potential, making them potent hydrogen bond donors. proquest.com The ethyl group at the 5-position is expected to have a relatively neutral potential.

The MEP analysis for dicarboxylic acid analogs reveals that the acidity of the carboxylic acid groups can be correlated with the electrostatic potential values. semanticscholar.org A more positive potential on the acidic protons suggests a higher acidity. In the case of this compound, the electronic properties of the pyridine ring will influence the acidity of the carboxyl groups.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Values at Key Atomic Sites of this compound (Hypothetical Data based on Analogous Compounds)

| Atomic Site | Predicted MEP Value (kcal/mol) | Implication |

| Pyridine Nitrogen | -55 to -65 | High propensity for electrophilic attack and coordination |

| Carbonyl Oxygens | -45 to -55 | Strong hydrogen bond acceptor sites |

| Carboxylic Hydrogens | +60 to +70 | Strong hydrogen bond donor sites, acidic nature |

| Aromatic Hydrogens | +20 to +30 | Weaker positive potential, less reactive than carboxylic protons |

Quantum Theory of Atoms-in-Molecules (QTAIM) Studies (Referencing Dicarboxylic Acid Analogs)

The Quantum Theory of Atoms-in-Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to characterize chemical bonding, including noncovalent interactions. nih.gov This analysis identifies bond critical points (BCPs) between interacting atoms, and the properties at these points, such as electron density (ρ) and its Laplacian (∇²ρ), reveal the nature and strength of the interaction.

In the context of this compound, QTAIM analysis is particularly useful for quantifying the strength of intramolecular and intermolecular hydrogen bonds. For instance, an intramolecular hydrogen bond might exist between the adjacent carboxylic acid groups. Intermolecularly, these molecules can form dimers through strong O-H···O or O-H···N hydrogen bonds. mdpi.com

Studies on analogous dicarboxylic acids show that for hydrogen bonds, the electron density at the BCP typically ranges from 0.002 to 0.04 atomic units (a.u.), and the Laplacian is positive, which is characteristic of closed-shell interactions like hydrogen bonds. researchgate.netresearchgate.net The strength of the hydrogen bond can be estimated from the electron density at the BCP. researchgate.net

Table 2: Predicted QTAIM Parameters for Potential Hydrogen Bonds in a Dimer of this compound (Hypothetical Data based on Analogous Compounds)

| Hydrogen Bond Type | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Estimated Interaction Energy (kcal/mol) |

| O-H···N (intermolecular) | 0.035 - 0.045 | > 0 | -7 to -9 mdpi.com |

| O-H···O (intermolecular) | 0.025 - 0.035 | > 0 | -5 to -7 mdpi.com |

| C-H···O (intermolecular) | 0.005 - 0.015 | > 0 | -1 to -2 mdpi.com |

Noncovalent Interaction (NCI) Plot Analysis (Referencing Dicarboxylic Acid Analogs)

Noncovalent Interaction (NCI) plot analysis is a computational technique that allows for the visualization of noncovalent interactions in real space. nih.govacs.org It is based on the relationship between the electron density and the reduced density gradient (RDG). The resulting plots show isosurfaces that represent different types of interactions, which are color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix.

Blue isosurfaces indicate strong, attractive interactions, such as strong hydrogen bonds.

Green isosurfaces represent weaker, attractive interactions, like van der Waals forces and weak hydrogen bonds. researchgate.net

Red isosurfaces signify strong repulsive interactions, often found in sterically hindered regions or within rings.

For this compound, NCI plots would likely reveal a network of noncovalent interactions. researchgate.netrsc.org Strong hydrogen bonds between carboxylic acid groups in a dimer would appear as distinct blue or bluish-green discs. mdpi.com Weaker C-H···O or C-H···N interactions involving the ethyl group and the pyridine ring would be visualized as broader, green isosurfaces. researchgate.net The potential for π-stacking interactions between pyridine rings would also be represented by extended green surfaces between the aromatic planes. mdpi.com

Energetic Features of Noncovalent Contacts

The stability of the supramolecular structures formed by this compound is determined by the cumulative energy of all noncovalent contacts. rsc.org Computational methods can be used to estimate the dissociation energies of these interactions. mdpi.com

Table 3: Estimated Energies of Noncovalent Contacts for this compound (Based on Analogous Systems)

| Type of Noncovalent Contact | Estimated Interaction Energy (kcal/mol) |

| Intermolecular O-H···N Hydrogen Bond | 7.0 - 9.0 mdpi.com |

| Intermolecular O-H···O Hydrogen Bond | 5.0 - 7.0 nih.gov |

| Intermolecular C-H···O Hydrogen Bond | 1.0 - 3.0 mdpi.com |

| π-π Stacking (Pyridine Rings) | 2.0 - 5.0 mdpi.com |

Predictive Modeling for Ligand-Metal Interactions

The presence of a pyridine nitrogen and two carboxylic acid groups makes this compound a versatile ligand for coordinating with metal ions. ajol.inforesearchgate.netwikipedia.org Predictive modeling, often employing density functional theory (DFT) and machine learning approaches, can be used to forecast the stability, structure, and selectivity of the resulting metal complexes. nih.gov

These models can predict the preferred coordination modes of the ligand. For instance, this compound can act as a tridentate ligand, binding to a metal center through the pyridine nitrogen and one oxygen atom from each carboxylic acid group. ajol.info The models can also calculate the binding energies of the ligand with various metal ions, helping to predict its selectivity. nih.gov This is particularly important in applications such as catalysis, material science, and the design of metal-organic frameworks (MOFs). acs.org Machine learning models, trained on large datasets of known metal-ligand complexes, are becoming increasingly powerful in predicting stability constants (log K) for new ligands, which can accelerate the discovery of novel materials with desired properties. nih.gov

Advanced Spectroscopic and Analytical Research on 5 Ethylpyridine 2,3 Dicarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Ethylpyridine-2,3-dicarboxylic acid. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H NMR and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The ethyl group is expected to show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons due to spin-spin coupling. The two aromatic protons on the pyridine (B92270) ring would appear as distinct signals, likely doublets, in the downfield region. The acidic protons of the two carboxylic acid groups would typically appear as a broad singlet at a very downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments. The spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule: two for the ethyl group, five for the pyridine ring, and two for the carboxylic acid groups. The carbonyl carbons of the dicarboxylic acids are characteristically found in the most downfield region of the spectrum.

Detailed research findings from NMR analysis confirm the connectivity and substitution pattern of the molecule. The combination of 1D (¹H, ¹³C) and 2D NMR experiments (like COSY and HMBC) allows for the unambiguous assignment of all proton and carbon signals, solidifying the structural identification of this compound. researchgate.net

| Proton (¹H) Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Pyridine Ring (H-4) | 7.5 - 8.5 | Doublet |

| Pyridine Ring (H-6) | 8.5 - 9.0 | Doublet |

| Methylene (-CH₂-) | ~2.8 | Quartet |

| Methyl (-CH₃) | ~1.3 | Triplet |

| Carbon (¹³C) Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 165 - 175 |

| Pyridine Ring (C-2, C-3, C-5) | 120 - 150 |

| Pyridine Ring (C-4, C-6) | 130 - 160 |

| Methylene (-CH₂-) | ~25 |

| Methyl (-CH₃) | ~15 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The IR spectrum of this compound is characterized by several key absorption bands:

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration in the hydrogen-bonded carboxylic acid dimers. vscht.cz

C-H Stretch: Absorptions due to C-H stretching of the pyridine ring appear above 3000 cm⁻¹, while those for the ethyl group appear just below 3000 cm⁻¹. libretexts.org

C=O Stretch: A strong, sharp absorption band appears in the range of 1700-1725 cm⁻¹, corresponding to the C=O stretching of the carboxylic acid groups. libretexts.org

C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations within the aromatic pyridine ring. vscht.cz

These characteristic peaks provide definitive evidence for the presence of the carboxylic acid and ethyl-substituted pyridine moieties.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |

| Aromatic/Alkyl | C-H Stretch | 2850 - 3100 |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the structure through fragmentation analysis. The molecular formula of this compound is C₉H₉NO₄, corresponding to a molecular weight of 195.17 g/mol . stenutz.eu

In a typical mass spectrum, a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) would be observed at m/z 195 or 196, respectively. The fragmentation pattern provides a structural fingerprint of the molecule. Expected fragmentation pathways for this compound include:

Loss of a carboxyl group (-COOH), resulting in a fragment ion at m/z 150. libretexts.org

Loss of an ethyl group (-CH₂CH₃), leading to a fragment at m/z 166.

Decarboxylation (loss of CO₂), which can occur from the molecular ion or subsequent fragments.

The precise mass measurements obtained from high-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the parent molecule and its fragments. bris.ac.uk

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

| [M]⁺ | 195 | Molecular Ion |

| [M-C₂H₅]⁺ | 166 | Loss of ethyl group |

| [M-COOH]⁺ | 150 | Loss of a carboxyl group |

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. For a non-volatile compound like this compound, direct analysis by GC is challenging. However, it can be made amenable to GC analysis through derivatization, for instance, by converting the carboxylic acid groups into more volatile esters (e.g., diethyl 5-ethylpyridine-2,3-dicarboxylate). guidechem.com

Once derivatized, GC can be effectively used for purity assessment. The sample is vaporized and injected onto a chromatographic column. The separation is based on the differential partitioning of the components between the stationary phase and the mobile gas phase. A detector at the end of the column measures the concentration of each eluting component. The purity of the derivatized sample is determined by the relative area of the main peak in the resulting chromatogram. Any impurities that are also volatile or have been derivatized will appear as separate peaks.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the purity determination of non-volatile and thermally sensitive compounds like this compound. sielc.com This method offers high resolution and sensitivity.

A common approach for this compound would be reversed-phase HPLC. In this mode, the sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of water with an organic modifier like acetonitrile or methanol and an acid (e.g., formic acid or phosphoric acid) to control the ionization state of the carboxylic acid groups, is used for elution. sielc.comptfarm.pl

The components are separated based on their differential affinities for the stationary and mobile phases. A UV detector is often used for detection, as the pyridine ring exhibits strong ultraviolet absorbance. sielc.com The purity is calculated from the area percentage of the main peak in the chromatogram.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and oxygen in a sample of this compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula, C₉H₉NO₄.

This comparison serves as a crucial check for the purity and correctness of the empirical formula of the synthesized compound. A close agreement between the found and calculated values provides strong evidence for the compound's compositional integrity.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 55.39 |

| Hydrogen | H | 4.65 |

| Nitrogen | N | 7.18 |

| Oxygen | O | 32.78 |

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline state. nih.gov To perform this analysis, a single crystal of high quality is required. This crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed.

The analysis of the diffraction data allows for the precise determination of:

Bond lengths and bond angles within the molecule. mdpi.com

The conformation of the molecule in the solid state.

The packing arrangement of molecules within the crystal lattice. nih.gov

Intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups. researchgate.net

While obtaining a suitable crystal can be a challenge, the structural information provided by XRD is unparalleled in its detail and accuracy, offering an unambiguous confirmation of the molecular structure. nih.govgexinonline.com

Single-Crystal X-ray Diffraction

Detailed single-crystal X-ray diffraction data for this compound is not extensively available in the public domain. However, analysis of related pyridine dicarboxylic acid derivatives provides insights into the expected structural characteristics. For instance, studies on co-crystals of other pyridine dicarboxylic acids reveal how these molecules form crystalline structures through various interactions. mdpi.com In such structures, the C=O and C-O(H) bond lengths in the carboxylic acid groups are typically around 1.21 Å and 1.30 Å, respectively, indicating the presence of neutral carboxylic acid groups. mdpi.com In cases where the carboxylic acid deprotonates to a carboxylate anion, the two C-O bond lengths become nearly identical, at about 1.25 Å. mdpi.com It is anticipated that this compound would exhibit similar structural features, crystallizing through hydrogen bonding and potentially π-stacking interactions involving the pyridine ring. The precise crystal system, space group, and unit cell dimensions for this compound would require dedicated single-crystal X-ray diffraction analysis.

Powder X-ray Diffraction (PXRD)

Specific powder X-ray diffraction (PXRD) patterns for this compound are not readily found in the surveyed literature. PXRD is a crucial technique for confirming the phase purity of a crystalline solid and for identifying different polymorphic forms. A typical PXRD pattern would display a series of peaks at specific 2θ angles, which are characteristic of the crystalline structure of the compound. For related compounds, PXRD is used to characterize the bulk material and ensure it corresponds to the structure determined by single-crystal X-ray diffraction. The synthesis and characterization of novel metal complexes often involve PXRD to confirm the formation of the new crystalline phase.

Biological and Medicinal Chemistry Research Applications of 5 Ethylpyridine 2,3 Dicarboxylic Acid

Antimicrobial Properties and Research

While direct studies on the antimicrobial properties of 5-Ethylpyridine-2,3-dicarboxylic acid are not extensively documented in the reviewed literature, research into structurally similar compounds provides insight into the potential of this chemical class. The pyridine (B92270) carboxylic acid motif is a key component in various molecules investigated for antimicrobial effects. mdpi.com

For instance, a study on Aspergillus fumigatus identified 5-butyl-2-pyridine carboxylic acid, a close analogue, as a potent broad-spectrum antimicrobial compound. nih.gov This compound demonstrated significant activity against a range of pathogenic bacteria. nih.gov Research has also been conducted on pyridine-2,5-dicarboxylic acid derivatives, which were used to synthesize pyridine imidazo[2,1-b]-1,3,4-thiadiazoles, showing promise against several bacterial strains including B. pumillus, S. aureus, V. cholera, E. coli, P. mirabilis, P. aeruginosa, and the fungus C. albicans. mdpi.com

A separate study synthesized a series of novel 3,5-diacetylpyridine (B1650777) derivatives, and among the tested compounds, certain derivatives exhibited high antimicrobial activity. researchgate.netresearchgate.net These findings collectively suggest that the pyridine dicarboxylic acid scaffold is a viable starting point for the development of new antimicrobial agents, warranting further investigation into the specific activity of the 5-ethyl derivative.

Table 1: Antimicrobial Activity of 5-butyl-2-pyridine carboxylic acid (Analogue)

| Microorganism | Type | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Bacillus cereus | Gram-positive | 0.069 ± 0.0034 | 8.925 ± 0.40 |

| Staphylococcus aureus | Gram-positive | 1.12 ± 0.052 | 17.85 ± 0.776 |

| Escherichia coli | Gram-negative | 8.925 ± 0.39 | 0.069 ± 0.0034 |

| Pseudomonas aeruginosa | Gram-negative | 17.85 ± 0.78 | 0.139 ± 0.0065 |

Data sourced from a study on an analogue compound produced by A. fumigatus. nih.gov

Antioxidant Activity and Related Research

The antioxidant potential of chemical compounds is a critical area of research, particularly for mitigating oxidative stress implicated in numerous diseases. While specific data on the antioxidant capacity of this compound is limited, studies on related structures highlight the relevance of the pyridine dicarboxylic acid family in this context.

For example, research on a combination of pyridine-2,4-dicarboxylic acid diethyl ester (an ester of an isomer) and resveratrol (B1683913) demonstrated a synergistic effect on the HIF-1α pathway and significant protection against oxidative stress in hair follicle cells. nih.gov The antioxidant properties of resveratrol were noted as a key contributor to this effect. nih.gov The evaluation of antioxidant activity is often performed using in vitro methods such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.commdpi.com

Furthermore, studies on novel derivatives of thiazolo[4,5-b]pyridine, another related heterocyclic system, have been conducted to evaluate their antioxidant activity using the DPPH radical scavenging method. pensoft.net The collective findings suggest that the pyridine core structure, when appropriately substituted, can contribute to or support antioxidant activity, making this compound a candidate for future antioxidant research. nih.govpensoft.net

Enzyme Inhibition Studies and Drug Development Potential

Pyridine carboxylic acid isomers and their derivatives are recognized as important scaffolds in drug design for their ability to act as enzyme inhibitors. nih.gov This class of compounds has been shown to inhibit a wide array of enzymes, including cyclooxygenase-2 (COX-2), histone demethylases, kinases, and urease. nih.gov

Specifically, derivatives of the related 3H-imidazo[4,5-b]pyridine structure have been investigated as potential anti-inflammatory agents through their action as selective COX-2 inhibitors. nih.gov Molecular docking studies of these derivatives have helped to elucidate their binding modes within the active site of the COX-2 enzyme. nih.gov The diethyl ester of this compound is noted for its use as a building block in the synthesis of kinase inhibitors, further underscoring the relevance of this scaffold in targeting enzyme activity. chem-iso.com This potential for enzyme inhibition makes the this compound structure a valuable platform for developing targeted therapies for a variety of diseases.

Table 2: Enzymes Targeted by Pyridine Carboxylic Acid Derivatives

| Enzyme Class | Specific Examples | Therapeutic Area |

|---|---|---|

| Oxidoreductases | Cyclooxygenase-2 (COX-2), Myeloperoxidase (MPO) | Inflammation, Cancer nih.govnih.gov |

| Hydrolases | Urease, Acetylcholinesterase, Histone Demethylase | Infections, Alzheimer's Disease, Cancer nih.gov |

| Kinases | Bcr-Abl Tyrosine Kinase, c-Met Kinase | Cancer nih.gov |

| Synthases | Various | Metabolic Disorders nih.gov |

This table represents general findings for the broader class of pyridine carboxylic acid derivatives. nih.govnih.gov

Potential as Anticonvulsant and Anti-inflammatory Agents (for derivatives)

The development of derivatives from a core chemical structure is a common strategy to discover new therapeutic agents.

Anti-inflammatory Potential: Research has shown that derivatives containing a pyridine ring system can possess anti-inflammatory properties. For example, novel 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been identified as potent and selective inhibitors of the COX-2 enzyme, a key target in anti-inflammatory therapy. nih.gov Another study synthesized 5-pyridin-2-yl-1H- nih.govchem-iso.comcalpaclab.comtriazole-3-carboxylic acid ethyl ester and confirmed its anti-inflammatory properties through an in vitro anti-denaturation assay. nih.gov These examples demonstrate that the pyridine carboxylic acid framework can be chemically modified to create potent anti-inflammatory agents.

Anticonvulsant Research: The search for new anticonvulsant drugs has explored a wide range of heterocyclic compounds. nih.govmdpi.com Studies have identified anticonvulsant properties in derivatives of pyrrolidine-2,5-dione, quinazolin-4(3H)-one, and thiopyrano[2,3-d]thiazole. nih.govmdpi.comresearchgate.net For instance, certain derivatives of 5-ethyl-5-phenylhydantoin have shown activity against maximal electroshock and pentylenetetrazole-induced seizures in animal models. nih.gov However, current literature does not specifically link derivatives of this compound to anticonvulsant research. While the broader field is active, dedicated studies on derivatives of this specific compound are needed to establish any potential in this area.

Protein Binding Studies

Understanding how a molecule interacts with biological targets is fundamental to drug discovery. Protein binding studies, often aided by computational methods like molecular docking, are crucial for this purpose. For derivatives of pyridine-based compounds, such studies have been instrumental. For example, molecular docking has been used to analyze the binding interactions of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives within the active site of the COX-2 enzyme, supporting their observed in vitro potency. nih.gov

Broader computational analyses have also been performed to correlate the properties of protein binding pockets with the chemistries used to generate large virtual libraries of compounds. nih.gov These studies assess how effective different synthetic reactions are at producing molecules that are likely to be "hits" in virtual screenings against protein targets. nih.gov While direct protein binding data for this compound is not available, the research on its derivatives illustrates a clear path for evaluating its potential to interact with specific and therapeutically relevant proteins.

Metabolic Pathway Analysis in Biological Systems

The metabolism of any compound intended for therapeutic use must be understood to assess its efficacy and clearance from the body. For dicarboxylic acids, metabolic pathways can vary significantly based on their structure. One major pathway involves the ω-oxidation of fatty acids to form dicarboxylic acids, which are then further metabolized through peroxisomal β-oxidation. nih.gov This pathway is primarily associated with long-chain aliphatic dicarboxylic acids and is crucial in certain metabolic states and disorders. nih.gov

For xenobiotic compounds containing heterocyclic rings, metabolism often occurs in the liver via the cytochrome P450 (CYP) enzyme system. wikipedia.org An illustrative example is the drug zolpidem, which contains an imidazo[1,2-a]pyridine (B132010) ring system. Its metabolism is primarily handled by CYP3A4, with contributions from CYP2C9 and CYP1A2, leading to the formation of inactive carboxylic acid metabolites that are then excreted. wikipedia.org While the specific metabolic fate of this compound has not been detailed, it is plausible that it would be processed by similar hepatic enzyme systems.

Role as a Pharmaceutical Precursor or Intermediate

One of the most defined roles for this compound in the scientific literature is its function as a chemical intermediate. chem-iso.comchemicalbook.com A precursor is a compound that participates in a chemical reaction that produces another compound. ravimiamet.ee Specifically, the diethyl ester form of this compound, diethyl 5-ethylpyridine-2,3-dicarboxylate, is utilized as a reagent in the synthesis of more complex molecules. chem-iso.comchemicalbook.compharmaffiliates.com

It has been identified as a key intermediate in the preparation of midazolinylpyridinecarboxylic acids. chemicalbook.compharmaffiliates.com Furthermore, its stable pyridine backbone makes it a valuable precursor for synthesizing kinase inhibitors and potential antiviral agents, highlighting its importance in the pipeline of drug discovery and development. chem-iso.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 102268-15-5 glpbio.comfishersci.ca |

| Diethyl 5-ethylpyridine-2,3-dicarboxylate | 105151-39-1 chemicalbook.comnih.gov |

| 5-butyl-2-pyridine carboxylic acid | Not Available in sources |

| Pyridine-2,5-dicarboxylic acid | Not Available in sources |

| Resveratrol | 501-36-0 |

| Pyridine-2,4-dicarboxylic acid diethyl ester | Not Available in sources |

| 5-ethyl-5-phenylhydantoin | 50-11-3 |

| Zolpidem | 82626-48-0 wikipedia.org |

| Zolpidem 6-carboxylic acid | Not Available in sources |

Applications in Agrochemicals (e.g., Herbicides, Pesticides)

This compound and its derivatives have carved out a significant niche in the agrochemical sector, primarily as crucial intermediates in the synthesis of potent herbicides. google.comgoogle.com The structural framework of this compound is particularly suited for the creation of imidazolinone herbicides, a class of chemicals known for their effectiveness in controlling a wide range of weeds. asianpubs.orgepo.org Research in this area has largely concentrated on the efficient synthesis of this compound and its esters to produce these commercially valuable agricultural products. google.comasianpubs.org

The primary application of this compound in agrochemicals is as a precursor to herbicidally active 2-(2-imidazolin-2-yl)-pyridine-3-carboxylic acid derivatives. google.com These resulting compounds function as systemic herbicides, effectively managing the growth of undesirable plants. epo.orgvt.edu The synthesis pathway often involves the conversion of this compound into its corresponding anhydride (B1165640), which is then reacted with an appropriately substituted aminocarboxamide or aminothiocarboxamide to form a 2-carbamoylnicotinic acid. epo.org Subsequent cyclization under basic conditions yields the final imidazolinone herbicide. epo.org

The effectiveness of different solvents and bases in the synthesis of diethyl 5-ethylpyridine-2,3-dicarboxylate has been systematically evaluated to maximize the efficiency of the process. The following table summarizes the results from a series of experiments reacting diethyl aminochloromaleate with ethyl acrolein. google.com

| Solvent | Base | Yield of Diethyl 5-ethylpyridine-2,3-dicarboxylate (%) |

| Ethanol (B145695) | Pyridine | 80 |

| Acetonitrile | Pyridine | 75 |

| Dioxane | Pyridine | 68 |

| Toluene (B28343) | Pyridine | 55 |

| Ethanol | Triethylamine | 78 |

| Ethanol | N-Methylmorpholine | 72 |

The pyridine carboxylic acid class of herbicides, to which the derivatives of this compound belong, are known for their persistence, providing long-lasting weed control. vt.edu They act by mimicking plant growth hormones called auxins, which leads to abnormal growth and ultimately the death of the target weed species. vt.edu While the research does not focus on the direct application of this compound as a herbicide, its integral role as a building block is indispensable for the synthesis of these potent agrochemicals. google.comepo.org

Emerging Research Areas and Future Directions for 5 Ethylpyridine 2,3 Dicarboxylic Acid

Development of Novel Coordination Architectures

The presence of both nitrogen and oxygen donor atoms in 5-Ethylpyridine-2,3-dicarboxylic acid makes it an excellent candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). While specific coordination complexes of this compound are not yet extensively reported, the broader family of pyridine (B92270) dicarboxylic acids has been widely employed to create diverse and functional coordination architectures. acs.orgrsc.orgacs.orgresearchgate.netnih.gov By acting as a multidentate ligand, it can coordinate to metal ions in various modes, leading to the formation of one-, two-, or three-dimensional networks. acs.orgacs.org